2-Fluoro-4-(trifluoromethoxy)benzoyl chloride
Overview
Description
2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a trifluoromethoxy group at the fourth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
2-Fluoro-4-(trifluoromethoxy)benzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethoxy)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluoro-4-(trifluoromethoxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, acidic or basic aqueous solutions for hydrolysis, and strong reducing agents for reduction. The major products formed from these reactions are the corresponding substituted products, acids, or alcohols.
Scientific Research Applications
2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride exerts its effects depends on its application. In chemical synthesis, it acts as an acylating agent, transferring its acyl group to nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethoxy)benzoyl chloride can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzoyl chloride: Lacks the fluorine substitution at the second position.
2-(Trifluoromethyl)benzoyl chloride: Has a trifluoromethyl group instead of a trifluoromethoxy group.
4-Fluoro-2-(trifluoromethyl)benzoyl chloride: Has a trifluoromethyl group instead of a trifluoromethoxy group and a fluorine substitution at the fourth position.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-7(14)5-2-1-4(3-6(5)10)15-8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZYQIMWGWFOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253774 | |
Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166948-50-1 | |
Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166948-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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